({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE
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Overview
Description
The compound ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE is a complex organic molecule featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE involves several steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.
Formation of the 1,2-Oxazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Formation of the Thiazepane Ring: This involves the reaction of suitable amines and formaldehyde in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE: can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE: has several scientific research applications:
Mechanism of Action
The mechanism of action of ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE: is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-18(2)10-12-11-23-8-4-6-19(12)16(20)13-9-15(22-17-13)14-5-3-7-21-14/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKDRNBRPAFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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